molecular formula C22H29N3O3S B2919420 2,3,5,6-tetramethyl-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide CAS No. 690245-14-8

2,3,5,6-tetramethyl-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide

Cat. No.: B2919420
CAS No.: 690245-14-8
M. Wt: 415.55
InChI Key: VTWVTWLXEFDPMP-UHFFFAOYSA-N
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Description

The compound “2,3,5,6-tetramethyl-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, which is a common feature in many pharmaceutical drugs due to its bioactive properties .


Molecular Structure Analysis

The molecular structure of this compound would likely show a central benzene ring substituted with four methyl groups and a sulfonamide group. The sulfonamide group would be further substituted with a 4-(4-methylpiperazine-1-carbonyl)phenyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Oxidative Cross-Coupling Reactions

Benzenesulfonamides have been utilized in oxidative cross-coupling reactions to produce derivatives with potential applications in synthetic chemistry. For example, N-(2‘-Phenylphenyl)benzenesulfonamides react with acrylate esters to produce 5,6-dihydro-5-(benzenesulfonyl)phenanthridine-6-acetate derivatives, showcasing their utility in creating complex molecular structures (Miura et al., 1998).

Carbonic Anhydrase Inhibition

Several studies have highlighted the role of benzenesulfonamide derivatives as carbonic anhydrase inhibitors. These compounds have shown potent inhibitory effects on human carbonic anhydrase isoforms, suggesting their potential in developing therapeutic agents for conditions such as glaucoma and possibly cancer (Nocentini et al., 2016).

Photodynamic Therapy Applications

Benzenesulfonamide derivatives have also been explored for their photodynamic therapy (PDT) applications. A study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups demonstrated significant potential for Type II photosensitizers in treating cancer, highlighting their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin et al., 2020).

Synthesis of Novel Compounds

Benzenesulfonamides serve as key intermediates in the synthesis of a wide range of novel compounds with varied biological activities. For instance, the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds demonstrated antimicrobial activity, emphasizing the versatility of benzenesulfonamides in medicinal chemistry (Sarvaiya et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs containing a benzenesulfonamide group are diuretics or antibiotics, but without more information, it’s impossible to say for sure .

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S/c1-15-14-16(2)18(4)21(17(15)3)29(27,28)23-20-8-6-19(7-9-20)22(26)25-12-10-24(5)11-13-25/h6-9,14,23H,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWVTWLXEFDPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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